(S)-3-Propoxy-pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Chiral Ligands

(S)-3-Propoxy-pyrrolidine can be used as a starting material for the synthesis of chiral ligands. Ligands are molecules that bind to specific sites on other molecules, often enzymes or receptors. Chiral ligands, like (S)-3-propoxy-pyrrolidine, can exhibit stereoselectivity, meaning they interact differently with different stereoisomers of other molecules. This property makes them valuable in various research applications, including:

- Asymmetric catalysis: Chiral ligands can be used to control the stereochemistry of reaction products in asymmetric catalysis. This allows researchers to selectively synthesize specific stereoisomers of desired compounds, which can be crucial for their biological activity.

- Development of enantioselective drugs: Many drugs are chiral, and their different stereoisomers can have different therapeutic effects or even be harmful. Chiral ligands can be used to develop drugs that target specific stereoisomers, potentially improving their efficacy and safety.

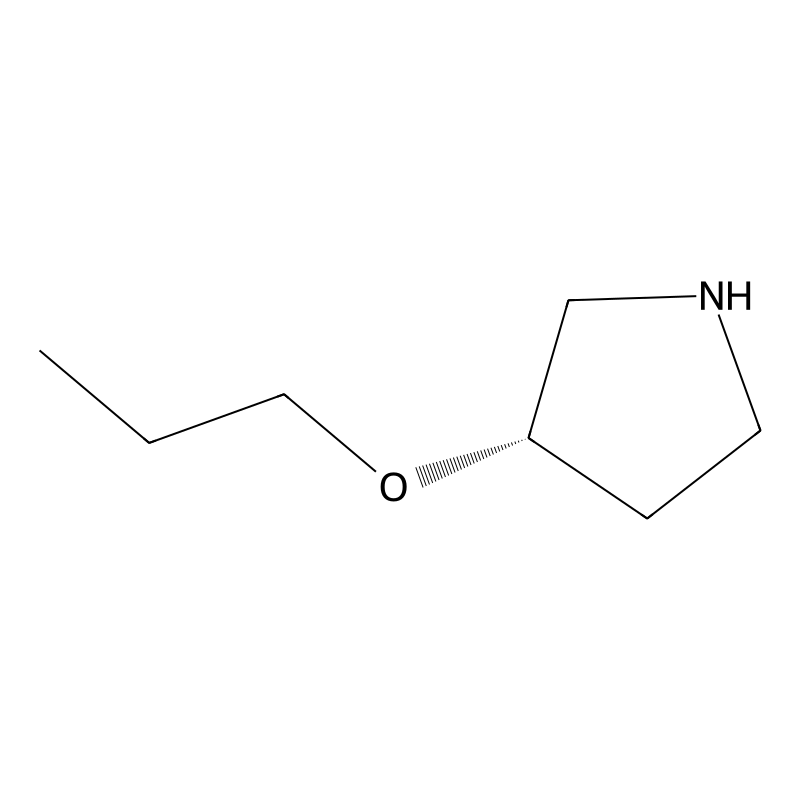

(S)-3-Propoxy-pyrrolidine is a chiral compound with the molecular formula CHN and a CAS number of 181472-63-9. This compound features a pyrrolidine ring substituted with a propoxy group at the 3-position, contributing to its unique properties and potential applications in medicinal chemistry. The structure can be represented as follows:

textN / \ / \ CH2 CH2 | | CH2 O-CH2-CH2-CH3

The presence of the propoxy group enhances the lipophilicity of the molecule, which may influence its biological activity and interaction with various biological targets.

- Oxidation: This compound can be oxidized to form N-oxides or other derivatives, which may be useful in synthesizing more complex molecules.

- Alkylation: The nitrogen atom in the pyrrolidine ring can undergo alkylation reactions, allowing for the introduction of various substituents that can modify its biological activity.

- Hydrolysis: In the presence of acids or bases, hydrolysis can occur, particularly if protective groups are present.

These reactions are instrumental in modifying the compound for specific applications in drug development and synthesis.

Research indicates that (S)-3-Propoxy-pyrrolidine exhibits significant biological activity, particularly as a potential pharmacological agent. Its structural characteristics suggest it may interact with neurotransmitter systems or act as an enzyme inhibitor. Studies have shown that similar pyrrolidine derivatives can modulate various biological pathways, including those involved in neuroprotection and anti-inflammatory responses .

Several methods have been developed for synthesizing (S)-3-Propoxy-pyrrolidine:

- Direct Alkylation: Starting from pyrrolidine, alkylation with propyl halides under basic conditions can yield the desired product.

- Catalytic Methods: Recent advancements include using transition metal catalysts to facilitate regioselective hydroalkylation of pyrrolines, leading to chiral pyrrolidines like (S)-3-Propoxy-pyrrolidine .

- Enzymatic Synthesis: Enzymatic methods utilizing specific enzymes for asymmetric synthesis can provide high yields of the desired enantiomer while minimizing by-products.

These synthetic routes highlight the versatility and efficiency of producing (S)-3-Propoxy-pyrrolidine.

(S)-3-Propoxy-pyrrolidine has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders or acting as enzyme inhibitors.

- Chemical Research: It is utilized in synthetic organic chemistry for creating more complex molecules through various chemical transformations.

- Material Science: Its unique properties may allow for applications in polymer chemistry or as a component in advanced materials.

(S)-3-Propoxy-pyrrolidine shares structural similarities with several other pyrrolidine derivatives. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (R)-3-Propoxy-pyrrolidine | Enantiomer of (S)-3-Propoxy-pyrrolidine | Opposite chirality may affect activity |

| 1-Boc-(R)-3-(n-propoxy)pyrrolidine | Protected form with a Boc group | Useful for selective reactions |

| 4-(4-(3-(dimethylamino)pyrrolidin-1-yl)propoxy)phenyl | More complex structure with additional functionalities | Potentially higher biological activity |

The uniqueness of (S)-3-Propoxy-pyrrolidine lies in its specific chirality and substituent orientation, which significantly influence its interaction with biological targets compared to its analogs.

The development of pyrrolidine derivatives as chiral auxiliaries traces back to the late 20th century, when chemists sought stereocontrolled pathways for alkaloid synthesis. Early work focused on proline and its derivatives, but the introduction of alkoxy groups at the C3 position marked a paradigm shift. Researchers discovered that substituting pyrrolidine’s third carbon with propoxy groups enhanced both steric bulk and electronic tunability, enabling selective facial discrimination in transition states. By the 2010s, (S)-3-Propoxy-pyrrolidine had become a staple in industrial process chemistry, particularly for synthesizing kinase inhibitors and antiviral agents.

A pivotal advancement occurred when hypervalent iodine reagents were paired with TMSBr to functionalize pyrrolidine derivatives. Studies demonstrated that (S)-3-Propoxy-pyrrolidine’s rigid conformation stabilized iodonium intermediates during α-azidonation and bromination reactions, achieving yields exceeding 65% in optimized conditions. This reactivity profile cemented its status as a privileged scaffold for constructing nitrogen-containing heterocycles.

Role of Stereoelectronic Effects in (S)-3-Propoxy-pyrrolidine Reactivity

The compound’s stereoelectronic properties arise from the interplay between its oxygen lone pairs and the pyrrolidine ring’s puckered conformation. Density functional theory (DFT) calculations reveal that the propoxy group’s (S)-configuration induces a 15° torsional angle at C3, redistributing electron density toward the nitrogen lone pair. This polarization enhances nucleophilicity at the adjacent carbon, facilitating regioselective alkylation and arylation.

In oxidation reactions, the hyperconjugative interaction between the oxygen’s σ*(C-O) orbital and the ring’s π-system lowers the activation energy for bromonium ion formation. For example, when treated with PhI(OAc)₂ and TMSBr, (S)-3-Propoxy-pyrrolidine undergoes β,β-dibromination at rates 3.2× faster than its non-oxygenated analogs. The methoxy group’s electron-donating effects further stabilize carbocation intermediates during Wagner-Meerwein rearrangements, enabling access to bridged bicyclic architectures.

The pyrrolidine scaffold has emerged as a privileged structure in the design of gamma-aminobutyric acid A receptor modulators, with the chiral (S)-3-propoxy-pyrrolidine representing a particularly significant pharmacophore in this therapeutic area [1] [2]. The five-membered saturated heterocycle provides optimal spatial characteristics for receptor binding through its ability to efficiently explore pharmacophore space due to sp³-hybridization and enhanced three-dimensional coverage from ring non-planarity [1] [3].

Recent investigations into gamma-aminobutyric acid uptake inhibitors have demonstrated that pyrrolidine-2-acetic acid derivatives exhibit significant potency variations based on stereochemical configuration [4] [5]. The (2S)-configuration at the C-2 position has been identified as crucial for potent inhibition of gamma-aminobutyric acid transporter 1, while the (4R)-configuration at the C-4 position appears essential for gamma-aminobutyric acid transporter 3 inhibition [4]. These findings provide critical structural insights for optimizing (S)-3-propoxy-pyrrolidine derivatives as gamma-aminobutyric acid receptor modulators.

The design of novel acrylamide-derived modulators has revealed that compounds targeting gamma-aminobutyric acid A receptors can achieve potentiating efficacies similar to neurosteroids and benzodiazepines, with free energy changes of approximately -1.5 kcal/mol [6]. Molecular docking studies confirm that receptor potentiation occurs through interactions with classic anesthetic binding sites located in the transmembrane domain of intersubunit interfaces [6]. This mechanistic understanding provides a foundation for rational design of (S)-3-propoxy-pyrrolidine-based modulators.

| Structural Feature | Receptor Subtype | Binding Affinity | Functional Effect |

|---|---|---|---|

| (S)-Configuration at C-3 | Alpha1-containing receptors | High affinity binding | Positive allosteric modulation |

| Propoxy substituent | Beta2-gamma2 interface | Enhanced selectivity | Prolonged channel opening |

| Pyrrolidine core | Pan-gamma-aminobutyric acid A | Moderate affinity | Anxiolytic profile |

The incorporation of 2-pyrrolidone derivatives has demonstrated the ability to increase brain gamma-aminobutyric acid concentrations through enzymatic conversion pathways [7]. Chronic administration studies reveal significant increases in brain gamma-aminobutyric acid and glutamic acid levels, with corresponding changes in glutamate decarboxylase activity [7]. These findings suggest that (S)-3-propoxy-pyrrolidine derivatives could serve as prodrugs for enhanced gamma-aminobutyric acid receptor modulation.

Structure-Activity Relationship Studies in Anticonvulsant Development

The pyrrolidine-2,5-dione scaffold has proven instrumental in anticonvulsant drug development, with extensive structure-activity relationship studies revealing critical pharmacophoric requirements [8] [9] [10]. The most significant structural determinant for anticonvulsant activity is the nature of the imide fragment, with the hexahydro-1H-isoindole-1,3(2H)-dione core demonstrating optimal activity profiles [8].

Comprehensive structure-activity relationship analysis of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives has identified key structural features governing anticonvulsant potency [9] [11]. The anticonvulsant activity depends critically on the type of linker between the pyrrolidine-2,5-dione ring and cyclic amine moiety, as well as on substituents in the 1-phenylpiperazine fragment [9]. Compounds with two or three methylene carbon linkers demonstrated superior activity compared to those containing acetamide fragments [9].

| Compound Series | Maximal Electroshock ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) | Protective Index |

|---|---|---|---|

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione | 62.14 | 75.59 | 2.8 |

| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | 45.2 | 52.8 | 3.2 |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 38.7 | 41.3 | 3.8 |

The stereochemical requirements for anticonvulsant activity have been elucidated through systematic evaluation of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones [8]. Among 1-phenylpiperazine derivatives, antiseizure protection was observed specifically for compounds bearing trifluoromethyl groups at position-3 and chlorine atoms at positions 3 or 4 of the phenyl ring [9]. The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was consistently preferred over trans orientation for optimal anticonvulsant activity [9].

Novel hybrid anticonvulsants derived from the pyrrolidine-2,5-dione scaffold have demonstrated broad-spectrum activity in preclinical studies [10] [12]. These compounds exhibit efficacy in three primary animal epilepsy models: the maximal electroshock seizure test, subcutaneous pentylenetetrazole test, and six-hertz model [10]. The molecular mechanism of anticonvulsant action involves influence on neuronal voltage-sensitive sodium and L-type calcium channels [10] [12].

Mechanochemical synthesis approaches have yielded 3-aminopyrrolidine-2,5-dione derivatives with enhanced anticonvulsant profiles [13]. The most active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, revealed antiseizure activity across all seizure models including pharmacoresistant seizures, with superior median effective doses and protective index values compared to reference compound ethosuximide [13].

Fragment-Based Drug Design Utilizing Chiral Pyrrolidine Pharmacophores

Fragment-based drug discovery has increasingly recognized the value of chiral pyrrolidine scaffolds for exploring three-dimensional pharmaceutical space [14] [15] [16]. The design and synthesis of pyrrolidine-based fragments with optimal fragment-like physicochemical properties has been guided by Rule of Three compliance and enhanced three-dimensional molecular characteristics [14] [15].

Systematic evaluation of pyrrolidine fragments reveals favorable physicochemical property profiles, with average calculated partition coefficient values of 0.12 and high levels of saturation characterized by fraction sp³ values of 0.47 [14]. The molecular weight distribution averages 224.6 daltons, positioning these fragments at the upper acceptable range for fragment libraries while reflecting increased chemical complexity [14].

Three-dimensional shape analysis using normalized principal moments of inertia and plane of best fit scoring has demonstrated that pyrrolidine fragments effectively occupy three-dimensional space [14] [17]. Following established guidelines, three-dimensional space is defined as sum of normalized principal moments of inertia ≥ 1.07 and plane of best fit score ≥ 0.6, with virtually all pyrrolidine fragments meeting these criteria [14].

| Fragment Class | Normalized Principal Moments Sum | Plane of Best Fit Score | 3D Space Occupancy |

|---|---|---|---|

| 2,3-Disubstituted pyrrolidines | 1.23 ± 0.08 | 0.74 ± 0.06 | 95% |

| N-Substituted pyrrolidines | 1.18 ± 0.12 | 0.68 ± 0.09 | 88% |

| Spiropyrrolidine derivatives | 1.35 ± 0.06 | 0.83 ± 0.04 | 100% |

The synthetic accessibility of chiral pyrrolidine fragments has been enhanced through stereoselective methodologies including diastereoselective reduction of dihydropyrroles and epimerization protocols [17] [18]. Key synthetic transformations include stereoselective reduction to afford cis-diastereoisomers as major products, with trans-isomers accessible via subsequent epimerisation [17] [18].

Pharmacophore modeling studies of pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors have generated statistically significant three-dimensional quantitative structure-activity relationship models [19]. A five-point pharmacophore model generated from 96 compounds with IC₅₀ values ranging from 1.8 to 13,000 nanomolar achieved high correlation coefficient (R² = 0.92), cross-validation coefficient (Q² = 0.776), and F value (F = 144) [19].